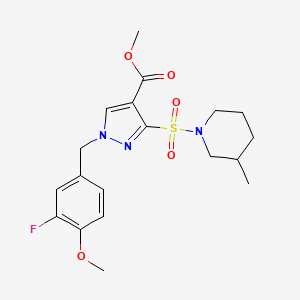

methyl 1-(3-fluoro-4-methoxybenzyl)-3-((3-methylpiperidin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate

Description

Properties

IUPAC Name |

methyl 1-[(3-fluoro-4-methoxyphenyl)methyl]-3-(3-methylpiperidin-1-yl)sulfonylpyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24FN3O5S/c1-13-5-4-8-23(10-13)29(25,26)18-15(19(24)28-3)12-22(21-18)11-14-6-7-17(27-2)16(20)9-14/h6-7,9,12-13H,4-5,8,10-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBGJVIBKTLNIEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)S(=O)(=O)C2=NN(C=C2C(=O)OC)CC3=CC(=C(C=C3)OC)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24FN3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including methyl 1-(3-fluoro-4-methoxybenzyl)-3-((3-methylpiperidin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate, in cancer treatment. Pyrazoles have been shown to exhibit significant anticancer properties, particularly against breast cancer cell lines such as MCF-7 and MDA-MB-231.

Case Study Example :

In a study involving various pyrazole derivatives, compounds with specific substitutions demonstrated enhanced cytotoxic effects when combined with doxorubicin, a standard chemotherapy drug. The combination therapy showed a synergistic effect, improving treatment outcomes in Claudin-low breast cancer subtypes .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Pyrazole derivatives are known for their effectiveness against a range of pathogens, including bacteria and fungi.

Data Table: Antimicrobial Activity of Pyrazoles

| Compound Name | Pathogen Tested | Activity (Zone of Inhibition) |

|---|---|---|

| Pyrazole A | E. coli | 15 mm |

| Pyrazole B | S. aureus | 18 mm |

| Methyl Derivative | C. albicans | 12 mm |

This table illustrates the comparative antimicrobial efficacy of various pyrazoles, indicating that modifications in the chemical structure can influence activity levels.

Neuropharmacological Effects

Research indicates that pyrazoles may possess neuroprotective properties, potentially benefiting conditions like Alzheimer's disease. The structural features of this compound are hypothesized to interact with neurotransmitter systems, providing a basis for further investigation.

Case Study Example :

In vitro studies have demonstrated that certain pyrazole derivatives can inhibit acetylcholinesterase activity, which may lead to improved cognitive function in models of neurodegeneration .

Conclusion and Future Directions

This compound exhibits diverse applications in medicinal chemistry, particularly in anticancer therapies, antimicrobial treatments, and neuropharmacology. Ongoing research is essential to fully elucidate its mechanisms of action and therapeutic potential.

Future studies should focus on:

- Detailed mechanistic studies to understand how structural variations influence biological activity.

- Clinical trials to assess the efficacy and safety of this compound in human subjects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares key structural and functional attributes of the target compound with analogous pyrazole derivatives:

Key Observations :

Substituent Effects on Solubility :

- The methyl ester in the target compound likely reduces solubility compared to the carboxylic acid in but improves cell permeability.

- The triazole and nitrile groups in balance hydrophobicity and hydrogen-bonding capacity, a feature absent in the target compound.

The fluoro-methoxybenzyl group could enhance binding to aromatic residues in enzyme active sites, similar to fluorinated benzyl groups in kinase inhibitors .

Synthetic Accessibility :

- The target compound’s synthesis would likely involve multi-step routes, including:

Q & A

Q. What are the common synthetic routes for preparing this pyrazole-4-carboxylate derivative, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, including:

- Condensation reactions to form the pyrazole core, followed by sulfonylation at the 3-position using 3-methylpiperidine sulfonyl chloride.

- Benzylation at the 1-position with 3-fluoro-4-methoxybenzyl halides under basic conditions (e.g., NaH/DMF).

Key factors affecting yield include: - Temperature control : Excess heat during sulfonylation may lead to decomposition; reactions are often conducted at 0–25°C .

- Catalyst selection : Palladium catalysts (e.g., Suzuki coupling for benzyl group introduction) require inert atmospheres to prevent deactivation .

- Purification : Column chromatography (e.g., cyclohexane/ethyl acetate gradients) resolves positional isomers, which are common due to the benzyl group’s substituents .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

- NMR spectroscopy :

- HPLC-MS : Validates purity (>98%) and molecular weight (e.g., [M+H]+ via ESI) .

- X-ray crystallography : Resolves stereochemical ambiguities; SHELXL refines crystal structures with R-factors <0.05 for high accuracy .

Advanced Research Questions

Q. How can computational modeling and SAR studies optimize this compound’s bioactivity?

- Molecular docking : The sulfonyl-piperidine group’s conformation is critical for target binding (e.g., enzyme active sites). Adjusting the 3-methylpiperidine substituent’s steric bulk can enhance selectivity .

- QSAR models : Correlate electronic effects (e.g., fluorine’s electronegativity at the 3-position) with activity. Meta-substituted benzyl groups improve metabolic stability compared to ortho analogs .

- Contradiction resolution : Conflicting activity data may arise from crystallographic disorder in the benzyl moiety; re-refinement using SHELX’s TWIN/BASF commands improves model accuracy .

Q. What strategies address low reproducibility in crystallographic data for this compound?

- Twinned crystals : Common due to the flexible benzyl group. Use SHELXD for initial structure solution and SHELXL’s TWIN/BASF instructions to refine twin laws .

- Disorder modeling : The 3-methylpiperidine group may exhibit rotational disorder. Apply PART and SUMP restraints to stabilize refinement .

- High-resolution data : Collect data at 100 K with synchrotron radiation (λ = 0.7–1.0 Å) to reduce thermal motion artifacts .

Q. How can flow chemistry and DoE (Design of Experiments) optimize large-scale synthesis?

- Flow reactors : Enhance reproducibility for exothermic steps (e.g., sulfonylation). A tubular reactor with precise temperature control (±2°C) minimizes side products .

- DoE parameters :

- In-line analytics : FTIR monitors reaction progress, reducing offline HPLC validation .

Methodological Challenges

Q. How to resolve contradictions between computational predictions and experimental bioactivity data?

- Re-evaluate force fields : The sulfonyl group’s partial charges may be misrepresented in docking simulations. Use QM/MM (quantum mechanics/molecular mechanics) for accurate electrostatic modeling .

- Solvent effects : MD simulations in explicit solvent (e.g., water/DMSO) better replicate cellular environments than vacuum-based models .

- Metabolite screening : LC-MS/MS identifies off-target interactions (e.g., piperidine N-oxidation) that reduce efficacy .

Q. What advanced purification techniques mitigate isomerization during synthesis?

- Chiral HPLC : Resolves enantiomers if the 3-methylpiperidine group adopts a chiral configuration .

- Crystallization additives : Add 1% ethyl acetate to hexane to suppress oiling-out of intermediates .

- Dynamic kinetic resolution : Use chiral catalysts (e.g., BINOL-phosphates) during benzylation to favor a single diastereomer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.